3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole
Description
This compound belongs to the 1H-1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms. The structure features bromine substituents at positions 3 and 5, a [(4-chlorophenyl)sulfonyl]methyl group at position 1, and a sulfonyl bridge linking the triazole core to the 4-chlorophenyl moiety. These modifications enhance its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3,5-dibromo-1-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3O2S/c10-8-13-9(11)15(14-8)5-18(16,17)7-3-1-6(12)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSWNMUQBZUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CN2C(=NC(=N2)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 3,5-Dibromo-1H-1,2,4-Triazole
The foundational step involves preparing the 3,5-dibromo-1H-1,2,4-triazole intermediate (CAS 7411-23-6), which serves as the substrate for subsequent modifications.
Direct Bromination of 1H-1,2,4-Triazole
Bromination of 1H-1,2,4-triazole using elemental bromine or hydrobromic acid under controlled conditions yields the 3,5-dibromo derivative. Ambeed’s protocol demonstrates this via a two-step process:
- Reaction Conditions :
This method avoids over-bromination and ensures regioselectivity at the 3- and 5-positions.
Introduction of the Sulfonylmethyl Group
The [(4-chlorophenyl)sulfonyl]methyl moiety is introduced via alkylation or sulfonylation reactions. Key approaches include:
Alkylation with 4-Chlorophenylsulfonylmethyl Chloride
A two-step alkylation-sulfonylation strategy is employed:
Step 1: Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole
- Reagents :
- 3,5-Dibromo-1H-1,2,4-triazole (1 equiv)
- Sodium hydride (1.2 equiv, 55% dispersion in mineral oil)
- 4-Chlorophenylsulfonylmethyl chloride (1.1 equiv)
- Solvent : Dimethylformamide (DMF)
- Conditions :
- Temperature: 0–5°C → room temperature
- Duration: 15 hours
- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and purification via silica gel chromatography (ethyl acetate/n-heptane gradient).
- Yield : 58–65%.
Step 2: Sulfonylation Optimization
To enhance efficiency, microwave-assisted synthesis (MAOS) reduces reaction times:
Alternative Pathways and Comparative Analysis
One-Pot Bromination-Alkylation
A streamlined method combines bromination and alkylation in a single vessel:
Reaction Optimization and Challenges
Solvent and Base Selection
- Optimal Solvent : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
- Base Impact : Sodium hydride vs. potassium carbonate:
Base Yield (%) Purity (%) NaH (55% disp) 58–65 >90 K₂CO₃ 45–50 85
Sodium hydride minimizes side reactions but requires careful handling.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation can produce a sulfone-triazole compound.
Scientific Research Applications
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes, for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural analogs, highlighting substituent differences and molecular properties:
Key Observations :
Biological Activity
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class. This compound has garnered interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H6Br2ClN3O2S
- Molecular Weight : 415.49 g/mol
- CAS Number : 320424-30-4
- Structure : The compound features a triazole ring substituted with bromine and a chlorophenyl sulfonyl group.
Antifungal Properties
Triazoles are widely recognized for their antifungal properties. The compound this compound has shown significant activity against various fungal pathogens.
Mechanism of Action :
Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, triazoles effectively hinder fungal cell membrane integrity and function.
Case Studies and Research Findings
-
Antifungal Efficacy Against Pathogens :
A study evaluated the efficacy of various triazole derivatives against Candida albicans and Aspergillus fumigatus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole and voriconazole . -
Toxicological Assessments :
In toxicological studies involving model organisms such as mice, exposure to triazoles including derivatives similar to 3,5-dibromo compounds resulted in dose-dependent hepatotoxicity. Parameters measured included liver enzyme activity and histopathological changes . -
Pharmacological Profile :
A comprehensive review highlighted that triazole compounds exhibit not only antifungal but also antibacterial and anticancer activities. The structure-activity relationship (SAR) studies indicated that modifications on the triazole ring significantly affect biological activity .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
